Copalic acid is a natural product found in Aristolochia cymbifera, Aristolochia labiata, and other organisms with data available.

Copalic acid

CAS No.:

Cat. No.: VC1881076

Molecular Formula: C20H32O2

Molecular Weight: 304.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H32O2 |

|---|---|

| Molecular Weight | 304.5 g/mol |

| IUPAC Name | (E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoic acid |

| Standard InChI | InChI=1S/C20H32O2/c1-14(13-18(21)22)7-9-16-15(2)8-10-17-19(3,4)11-6-12-20(16,17)5/h13,16-17H,2,6-12H2,1,3-5H3,(H,21,22)/b14-13+/t16-,17-,20+/m1/s1 |

| Standard InChI Key | JFQBNOIJWROZGE-HPMXROJMSA-N |

| Isomeric SMILES | C/C(=C\C(=O)O)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CCCC2(C)C)C |

| SMILES | CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |

| Canonical SMILES | CC(=CC(=O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C |

Introduction

Chemical Structure and Properties

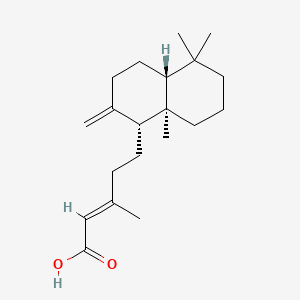

Copalic acid (C₂₀H₃₂O₂) is classified as a diterpenoid, a terpene compound formed by four isoprene units . Its IUPAC name is (2Z)-5-(5,5,8a-trimethyl-2-methylidene-decahydronaphthalen-1-yl)-3-methylpent-2-enoic acid . Figure 1 illustrates the molecular structure of copalic acid, characterized by a labdane skeleton with a carboxylic acid group.

Physical and Chemical Characteristics

| Property | Value |

|---|---|

| CAS Registry Number | 20257-75-4 |

| Chemical Formula | C₂₀H₃₂O₂ |

| Average Molecular Weight | 304.467 g/mol |

| Monoisotopic Mass | 304.240 g/mol |

| InChI Key | JFQBNOIJWROZGE-YPKPFQOOSA-N |

| State | Solid |

The compound exists as (-)-Copalic acid (the natural enantiomer) and is considered the biomarker for the Copaifera genus . Its molecular structure features a decahydronaphthalene ring system with three methyl groups, a methylene group, and a 3-methylpent-2-enoic acid side chain .

Natural Sources and Occurrence

Copalic acid is predominantly found in the oleoresin of Copaifera species, commonly known as copaiba oil . Various Copaifera species contain different concentrations of copalic acid, making it a valuable chemical marker for taxonomic classification.

Distribution in Plant Species

Beyond Copaifera species, copalic acid has been reported in Hymenaea courbaril (copinol) and is found in some fruits . The compound is also present in the trunks of various tropical hardwood trees, which produce the resin as a natural defense mechanism against insects and pathogens .

Extraction and Analytical Methods

The isolation of copalic acid typically begins with the collection of oleoresin from Copaifera trees, followed by fractionation using chromatographic techniques.

Isolation Procedures

The standard method for isolating copalic acid involves:

-

Solubilization of commercial copaiba oil in hexane

-

Fractionation by liquid chromatography on silica gel

-

Elution with a gradient mobile phase (hexane to ethyl acetate)

-

Collection of fractions and analysis by thin layer chromatography (TLC)

Copalic acid is typically eluted with a mobile phase of 98% hexane and 2% ethyl acetate . Structure confirmation is performed using nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, along with mass spectrometry techniques.

Biological Activities

Copalic acid demonstrates a wide range of biological activities that have been extensively studied in recent years, positioning it as a potential candidate for pharmaceutical development.

Antimicrobial Properties

Copalic acid exhibits significant antimicrobial activity against various pathogens, particularly against dermatophytes.

Antibacterial Activity

Studies show potent action against anaerobic bacteria, with the following minimum inhibitory concentration (MIC) data:

| Bacterial Species | MIC | MFC | Reference |

|---|---|---|---|

| Peptostreptococcus anaerobius | 6.25-12.5 μg/mL | Bactericidal within 72h | |

| Actinomyces naeslundii | 6.25-12.5 μg/mL | Bactericidal within 72h |

When combined with chlorhexidine dihydrochloride (CHD), copalic acid exhibited enhanced bactericidal action against P. anaerobius within 6 hours of incubation .

Antifungal Activity

Copalic acid demonstrates potent antifungal activities against dermatophytes:

| Fungal Species | MIC | MFC | Reference |

|---|---|---|---|

| Trichophyton rubrum | 50 μg/mL | 100 μg/mL | |

| Trichophyton mentagrophytes | 100 μg/mL | 100 μg/mL | |

| Microsporum gypseum | 50 μg/mL | 100 μg/mL |

Fluorescence microscopy and scanning electron microscopy revealed that copalic acid causes strong inhibition of hyphal growth with irregular growth patterns. Additionally, it damages cell walls, cytoplasmic membranes, and intracellular contents of these fungi .

Anti-inflammatory Activity

Copalic acid exhibits significant anti-inflammatory properties through multiple mechanisms:

-

Inhibition of nitric oxide (NO) production in lipopolysaccharide-activated macrophages with an IC₅₀ of 57.4 ± 0.2 μM

-

Inhibition of inflammatory cytokine production, including IL-6 (4.2% ± 1.8% inhibition at 25 μM)

These anti-inflammatory properties are comparable to standard anti-inflammatory drugs, with copalic acid exhibiting an efficacy profile similar to indomethacin (IC₅₀ = 32.0 ± 3.5 μM for NO inhibition) .

Anticancer and Chemopreventive Effects

Copalic acid has demonstrated promising anticancer activities, particularly against prostate cancer:

-

Inhibition of the chaperone function of α-crystallin and heat shock protein 27 kD (HSP27)

-

Reduction of androgen receptor (AR) levels in prostate cancer cells

-

Dose-dependent inhibition of AR-positive prostate cancer cell growth

In a study examining its chemopreventive potential, copalic acid significantly reduced the frequency of 1,2-dimethylhydrazine (DMH)-induced aberrant crypt foci (ACF) in rat colon, suggesting a protective effect against colon carcinogenesis .

Anti-biofilm Activity

Copalic acid demonstrates significant inhibitory effects against bacterial biofilm formation:

| Bacterial Species | Biofilm Inhibition | Biofilm Eradication | Reference |

|---|---|---|---|

| P. anaerobius | 50% inhibition at 500 μg/mL | 99.9% at 62.5 μg/mL | |

| A. naeslundii | 50% inhibition at 2000 μg/mL | 99.9% at 1000 μg/mL |

These findings suggest copalic acid's potential as a biofilm inhibitory agent for treating persistent infections .

Enzyme Inhibitory Activities

Copalic acid has shown activity against various enzymes involved in disease processes:

-

Tyrosinase inhibition (64% ± 1.5% at 250 μM) - suggesting potential applications in hyperpigmentation disorders

Toxicological Profile

Safety assessment is crucial for any compound with therapeutic potential. Current studies provide preliminary toxicity data for copalic acid:

Hemolytic Activity

Copalic acid has demonstrated hemolytic activity of 38.4% at 100 μM, which is lower than that observed for kaurenoic acid (61.7% at the same concentration) . This hemolytic potential warrants careful consideration for systemic applications.

Cytotoxicity

Synthetic Derivatives and Structure-Activity Relationships

Research has focused on developing copalic acid analogs with enhanced bioactivity:

-

Fifteen copalic acid analogs were synthesized and screened for AR-reducing activity

-

Two compounds demonstrated significantly higher potency than natural copalic acid

-

These analogs dose-dependently inhibited AR-positive prostate cancer cell growth

-

The derivatives also inhibited the chaperone activity of α-crystallin

These findings suggest that structural modifications of copalic acid can yield compounds with enhanced therapeutic potential, particularly for prostate cancer treatment.

Traditional Uses and Ethnopharmacology

Traditional communities, particularly in the Amazon region, have used copaiba oleoresin containing copalic acid for various ailments:

-

Treatment of skin conditions (dermatitis, eczema, psoriasis, wounds)

-

Management of respiratory ailments (bronchitis, strep throat, pneumonia)

-

Urinary system disorders (cystitis, urinary incontinence)

-

Inflammatory conditions

These traditional applications align with the scientifically demonstrated biological activities of copalic acid, providing validation for ethnopharmacological knowledge.

Future Research Directions

Despite the significant advances in understanding copalic acid's properties and potential, several research gaps remain:

-

Comprehensive pharmacokinetic studies to establish absorption, distribution, metabolism, and excretion profiles

-

Clinical trials to validate preclinical findings

-

Development of optimized delivery systems for various therapeutic applications

-

Investigation of synergistic effects with conventional drugs

-

Exploration of additional biological activities based on traditional uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume